molecular formula C6H7ClN2O B2963873 5-Chloro-4,6-dimethyl-pyrimidin-2-ol CAS No. 19573-82-1

5-Chloro-4,6-dimethyl-pyrimidin-2-ol

Cat. No.: B2963873
CAS No.: 19573-82-1
M. Wt: 158.59
InChI Key: HQNDPBJMXXODGK-UHFFFAOYSA-N
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Description

5-Chloro-4,6-dimethyl-pyrimidin-2-ol is a chemical compound with the molecular formula C6H7ClN2O . It is a beige solid at room temperature . It is a chlorinated pyrimidine .


Molecular Structure Analysis

The molecular weight of this compound is 158.59 . The InChI code for this compound is 1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3, (H,8,9,10) .


Physical And Chemical Properties Analysis

This compound is a beige solid at room temperature . It has a molecular weight of 158.59 .

Scientific Research Applications

Molecular Structure and Bonding Characteristics

Pyrimidines, including derivatives like 5-Chloro-4,6-dimethyl-pyrimidin-2-ol, are crucial in biology and medicine, serving as the backbone for several pharmaceuticals. The study by Rajam et al. (2017) explores the crystalline forms of pyrimidine derivatives, revealing insights into cation tautomerism, twinning, and molecular disorder. These structural characteristics are vital for understanding the compound's interaction with biological molecules, highlighting the significance of hydrogen bonding in molecular recognition processes, which is fundamental in drug design and development (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).

Antimicrobial and Antitumor Activities

The synthesis of pyrimidine derivatives has been widely researched for their potential antimicrobial and antitumor activities. Grivsky et al. (1980) discuss the synthesis of a pyrimidine derivative with significant activity against the Walker 256 carcinosarcoma in rats, indicating its potential as a therapeutic agent. This study underscores the importance of pyrimidine derivatives in developing new cancer treatments (Grivsky, Lee, Sigel, Duch, & Nichol, 1980).

Antioxidant Properties

Rani et al. (2012) synthesized a series of novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, evaluating their antioxidant activities. These compounds, derived from pyrimidine, showed promising antioxidant activity, suggesting their potential in combating oxidative stress-related diseases. The study demonstrates the versatility of pyrimidine derivatives in medicinal chemistry, offering new avenues for developing antioxidant therapies (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Supramolecular Chemistry Applications

Beijer et al. (1998) explored the dimerization of ureidopyrimidinones, highlighting their application in supramolecular chemistry. The study focuses on the strong quadruple hydrogen bonding of these compounds, which is crucial for developing supramolecular assemblies. Such assemblies have vast applications, including molecular recognition, self-healing materials, and nanotechnology, showcasing the broad applicability of pyrimidine derivatives in advanced scientific research (Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998).

Nonlinear Optical Properties

Hussain et al. (2020) conducted a detailed study on the nonlinear optical (NLO) properties of thiopyrimidine derivatives. The findings reveal that these compounds exhibit considerable NLO character, recommending their application in optoelectronic devices. This research opens up new possibilities for using pyrimidine derivatives in developing high-tech applications like laser technology and optical data storage, further expanding the scientific applications of these compounds (Hussain et al., 2020).

Safety and Hazards

The safety information for 5-Chloro-4,6-dimethyl-pyrimidin-2-ol indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye, skin, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and seeking medical attention if feeling unwell after exposure .

Properties

IUPAC Name

5-chloro-4,6-dimethyl-1H-pyrimidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-3-5(7)4(2)9-6(10)8-3/h1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNDPBJMXXODGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of chlorine (0.01 mol) in acetic anhydride (100 ml) was added to a solution of 4,6-dimethylpyrimid-2-one (0.008 mol) in acetic anhydride (100 ml) and the solution left at room temperature for 1 hr before the solid precipitate was collected and recrystallised from water; m.p. 235° C. (decomp.)
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.008 mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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